Ethyl homovanillate

Catalog No.
S750518
CAS No.
60563-13-5
M.F
C11H14O4
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl homovanillate

CAS Number

60563-13-5

Product Name

Ethyl homovanillate

IUPAC Name

ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C11H14O4/c1-3-15-11(13)7-8-4-5-9(12)10(6-8)14-2/h4-6,12H,3,7H2,1-2H3

InChI Key

AWPMWZHWVKXADV-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CC(=C(C=C1)O)OC

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)O)OC

Monoamine Oxidase A (MAO-A) Inhibition:

Ethyl homovanillate acts as a potent inhibitor of MAO-A, an enzyme responsible for breaking down neurotransmitters like dopamine, norepinephrine, and serotonin in the brain. This characteristic makes it a valuable research tool for studying the role of these neurotransmitters in various neurological and behavioral functions [, ].

Neurodegenerative Disease Research:

Due to its MAO-A inhibitory properties, ethyl homovanillate has been investigated in the context of neurodegenerative diseases like Parkinson's disease and Alzheimer's disease, where alterations in dopamine and other neurotransmitter levels are observed [, ]. Research explores its potential as a therapeutic tool or a probe to understand these diseases better.

Flavor and Fragrance Research:

Ethyl homovanillate possesses a characteristic vanilla-like odor and taste, making it relevant in flavor and fragrance research []. It can be used as a reference compound or a starting material for synthesizing other flavor and fragrance molecules.

Other Research Applications:

Ethyl homovanillate's diverse properties have also led to its exploration in other research areas, including:

  • Antioxidant activity: Studies suggest potential antioxidant properties of ethyl homovanillate, although further research is needed [].
  • Antimicrobial activity: Some studies have investigated the potential antimicrobial effects of ethyl homovanillate against certain bacteria and fungi [].

Ethyl homovanillate is an ester derived from homovanillic acid, characterized by a methoxy group and a hydroxy group on its aromatic ring. This compound is often utilized for its flavoring and fragrance properties, resembling vanilla due to its sweet and pleasant aroma. It is recognized in databases such as PubChem, where it is cataloged under the compound ID 108965 .

Typical of esters, including hydrolysis and transesterification. Hydrolysis of ethyl homovanillate results in the formation of homovanillic acid and ethanol when reacted with water in the presence of an acid or base catalyst. Transesterification can occur when ethyl homovanillate reacts with different alcohols, producing new esters .

Research indicates that ethyl homovanillate exhibits several biological activities. It has been studied for its potential antioxidant properties and effects on neurotransmitter levels, which may influence mood and cognitive functions. Additionally, some studies suggest that it may have anti-inflammatory effects, making it a candidate for further pharmacological exploration .

Ethyl homovanillate can be synthesized through several methods:

  • Esterification: This method involves the reaction of homovanillic acid with ethanol in the presence of a catalyst like sulfuric acid. The reaction typically yields high purity products after purification steps like distillation or chromatography .
  • Transesterification: Ethyl homovanillate can also be synthesized by heating it with another alcohol in the presence of sodium methylate as a catalyst. This method allows for the modification of the alkyl chain length or branching, which may enhance biological activity .
  • Direct Synthesis: In some cases, it can be isolated from natural sources or synthesized from guaiacol through multi-step reactions involving glyoxylic acid .

Ethyl homovanillate finds applications primarily in:

  • Flavoring Agents: Its sweet aroma makes it suitable for use in food products and beverages.
  • Fragrance Industry: It is employed in perfumes and scented products due to its pleasant scent profile.
  • Pharmaceuticals: Its potential biological activities make it a subject of interest for drug development and therapeutic applications .

Studies have explored the interactions of ethyl homovanillate with various biological systems. For instance, its effects on neurotransmitter modulation suggest potential implications in neuropharmacology. Additionally, its antioxidant properties indicate possible protective roles against oxidative stress in cells .

Ethyl homovanillate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameChemical FormulaKey Characteristics
Homovanillic AcidC₈H₈O₃Precursor to ethyl homovanillate; lacks ethyl group
VanillinC₈H₈O₃Main component of vanilla; similar aroma profile
Methyl HomovanillateC₉H₁₀O₄Methylated version; may exhibit different activities

Uniqueness

Ethyl homovanillate's unique structure, featuring both methoxy and hydroxy groups along with an ethyl side chain, distinguishes it from other similar compounds. This structural configuration may contribute to its specific aroma profile and biological effects, making it a valuable compound in both culinary and pharmaceutical contexts.

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 63 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

60563-13-5

Wikipedia

Ethyl 4-hydroxy-3-methoxyphenylacetate

Dates

Modify: 2023-08-15

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